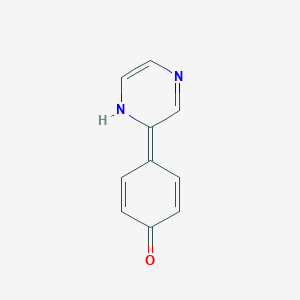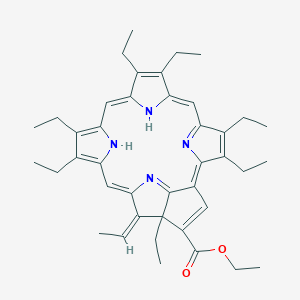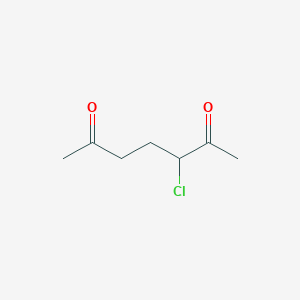
3-Chloroheptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroheptane-2,6-dione, also known as 3-Cl-HD, is a chemical compound that has been used in various scientific research studies. It is a derivative of the naturally occurring amino acid proline and has been found to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Chloroheptane-2,6-dione is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes that are involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels.
Biochemische Und Physiologische Effekte
3-Chloroheptane-2,6-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, which can lead to an increase in insulin secretion and a decrease in blood glucose levels. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases such as diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chloroheptane-2,6-dione in lab experiments is that it is a relatively simple compound to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research involving 3-Chloroheptane-2,6-dione. One area of interest is the development of proline-containing peptides that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-Chloroheptane-2,6-dione and its potential as a therapeutic agent for the treatment of various diseases. Additionally, the synthesis of novel derivatives of 3-Chloroheptane-2,6-dione and their biological activities could also be explored. Overall, 3-Chloroheptane-2,6-dione has shown great potential for use in scientific research and has many exciting future directions for exploration.
Synthesemethoden
The synthesis of 3-Chloroheptane-2,6-dione involves the reaction of proline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Chloroheptane-2,6-dione as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Chloroheptane-2,6-dione has been used in various scientific research studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to be a useful building block for the synthesis of various proline derivatives, which have shown promising biological activities. For example, 3-Chloroheptane-2,6-dione has been used in the synthesis of proline-containing peptides that exhibit antimicrobial and anticancer activities.
Eigenschaften
CAS-Nummer |
19995-88-1 |
|---|---|
Produktname |
3-Chloroheptane-2,6-dione |
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
3-chloroheptane-2,6-dione |
InChI |
InChI=1S/C7H11ClO2/c1-5(9)3-4-7(8)6(2)10/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
AOKDGSUVQLOLGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C(=O)C)Cl |
Kanonische SMILES |
CC(=O)CCC(C(=O)C)Cl |
Synonyme |
2,6-Heptanedione, 3-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



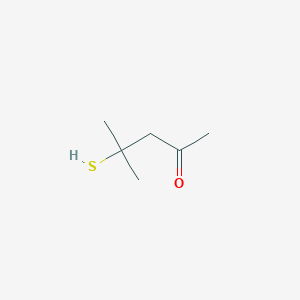
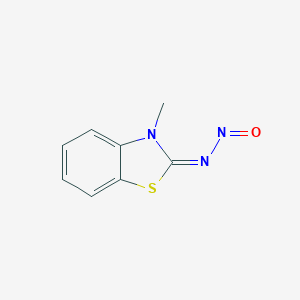
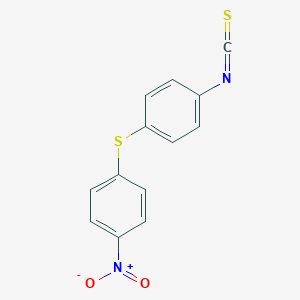
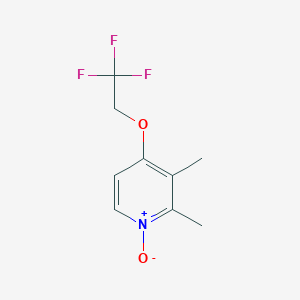
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
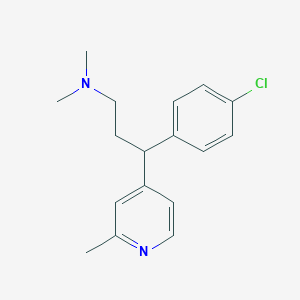
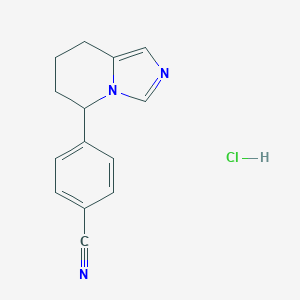
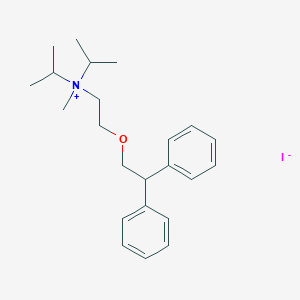
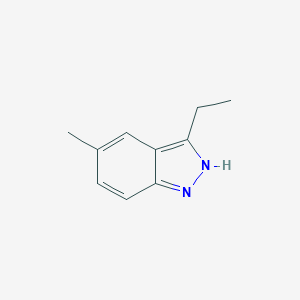
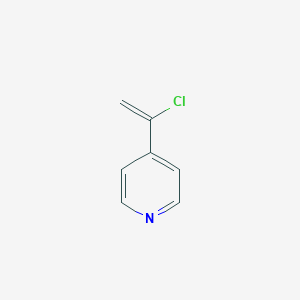
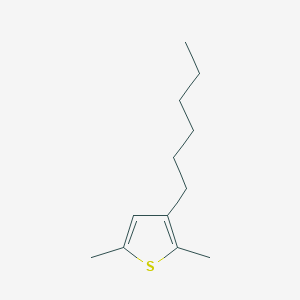
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
